2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide
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Overview
Description
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and a hydroxymethyl group, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes and amines under controlled conditions.
Hydroxymethylation: Introduction of the hydroxymethyl group is achieved through reactions with formaldehyde or similar reagents.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide: shares similarities with other nucleoside analogs, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Biological Activity
The compound 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide is a nucleoside analogue with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and a tetrahydrofuran moiety. Its chemical formula is C12H19N3O6 with a molecular weight of 301.3 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H19N3O6 |
Molecular Weight | 301.3 g/mol |
CAS Number | Not specified |
The biological activity of this compound primarily revolves around its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It acts as an inhibitor of certain viral polymerases and may exhibit anti-cancer properties by interfering with DNA replication in rapidly dividing cells.
Key Mechanisms:
- Nucleoside Analogue : Mimics natural nucleosides, leading to incorporation into DNA/RNA.
- Polymerase Inhibition : Inhibits viral and cellular polymerases, disrupting nucleic acid synthesis.
- Cell Cycle Disruption : Induces apoptosis in cancer cells by disrupting normal cell cycle progression.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Demonstrated efficacy against various viruses by inhibiting their replication.
- Antitumor Activity : Shown to induce apoptosis in tumor cells through various pathways, including the activation of caspases.
- Immunomodulatory Effects : May enhance immune response by modulating cytokine production.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antiviral Efficacy :
- Researchers assessed the compound's effectiveness against Hepatitis C virus (HCV). Results indicated a significant reduction in viral load in treated cell cultures compared to controls.
- Reference: PubMed Study
-
Cancer Cell Line Testing :
- A study evaluated the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values in the micromolar range, indicating potent anti-cancer activity.
- Reference: Journal of Medicinal Chemistry
-
Immunomodulation Research :
- An investigation into the immunomodulatory effects revealed enhanced production of pro-inflammatory cytokines in macrophages treated with the compound.
- Reference: Immunology Journal
Properties
Molecular Formula |
C13H19N3O7 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-16(13(21)15-11(6)20)12-10(22-5-8(18)14-2)9(19)7(4-17)23-12/h3,7,9-10,12,17,19H,4-5H2,1-2H3,(H,14,18)(H,15,20,21)/t7-,9-,10-,12-/m1/s1 |
InChI Key |
BGBZCAIQTSRSHI-UGKPPGOTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCC(=O)NC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCC(=O)NC |
Origin of Product |
United States |
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